Anandamide

Übersicht

Beschreibung

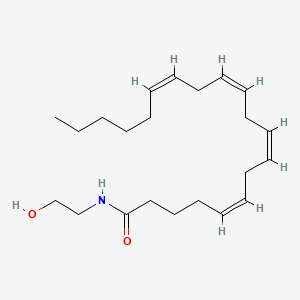

Anandamide, also known as N-arachidonoylethanolamine, is a fatty acid neurotransmitter belonging to the N-acylethanolamine group. The name “this compound” is derived from the Sanskrit word “ananda,” meaning “joy, bliss, delight,” reflecting its role in the endocannabinoid system. This compound was first discovered in 1992 by Raphael Mechoulam and his colleagues. It binds to cannabinoid receptors in the brain, similar to the psychoactive compound tetrahydrocannabinol found in cannabis .

Vorbereitungsmethoden

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine through multiple pathways. The primary synthetic route involves the enzymatic action of phospholipase D, which releases this compound from its precursor. Industrial production methods often involve the extraction of this compound from biological tissues, followed by purification processes .

Analyse Chemischer Reaktionen

Anandamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by enzymes such as cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides.

Hydrolysis: The primary degradation pathway involves hydrolysis by fatty acid amide hydrolase, resulting in the formation of arachidonic acid and ethanolamine.

Substitution: This compound can undergo substitution reactions, particularly at the amide bond, leading to the formation of various analogs

Common reagents and conditions for these reactions include the use of specific enzymes like cyclooxygenase-2 and fatty acid amide hydrolase under physiological conditions. Major products formed from these reactions include prostaglandin ethanolamides, arachidonic acid, and ethanolamine .

Wissenschaftliche Forschungsanwendungen

Anandamide has a wide range of scientific research applications:

Chemistry: It is studied for its role in the synthesis of various analogs and derivatives with potential therapeutic applications.

Biology: this compound is crucial in understanding the endocannabinoid system and its role in physiological processes such as pain modulation, appetite regulation, and mood enhancement.

Medicine: Research focuses on its potential therapeutic uses in treating conditions like chronic pain, anxiety, depression, and neurodegenerative diseases.

Industry: This compound is explored for its potential in developing new pharmaceuticals and therapeutic agents .

Wirkmechanismus

Anandamide exerts its effects by binding to cannabinoid receptors, primarily CB1 in the central nervous system and CB2 in peripheral tissues. It also interacts with the vanilloid receptor TRPV1. Upon binding to these receptors, this compound activates G-protein signaling pathways, leading to various physiological effects such as pain relief, mood enhancement, and appetite regulation .

Vergleich Mit ähnlichen Verbindungen

Anandamide is often compared with other endocannabinoids such as 2-arachidonoylglycerol. While both compounds bind to cannabinoid receptors, they differ in their chemical structure and receptor affinity. This compound is an ethanolamide derivative of arachidonic acid, whereas 2-arachidonoylglycerol is a glycerol ester. This compound has a higher affinity for CB1 receptors, while 2-arachidonoylglycerol shows a more balanced affinity for both CB1 and CB2 receptors .

Similar compounds include:

- 2-arachidonoylglycerol

- N-oleoylethanolamine

- N-palmitoylethanolamine

These compounds share structural similarities with this compound but differ in their biological activities and receptor affinities .

Biologische Aktivität

Anandamide, chemically known as N-arachidonoylethanolamine (AEA), is an endogenous cannabinoid that plays a significant role in various physiological processes. It is primarily known for its interaction with cannabinoid receptors, specifically CB1 and CB2, and has been implicated in numerous biological activities ranging from pain modulation to neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and clinical implications through data tables and case studies.

This compound exerts its effects primarily through the activation of cannabinoid receptors. Its binding to these receptors initiates several intracellular signaling cascades that influence various physiological functions.

Key Mechanisms:

- CB1 Receptor Activation: this compound binds to CB1 receptors predominantly found in the central nervous system (CNS), leading to inhibition of neurotransmitter release, modulation of pain perception, and effects on mood and cognition .

- CB2 Receptor Activation: While CB2 receptors are primarily located in the peripheral immune system, their activation by this compound is associated with anti-inflammatory effects and modulation of immune responses .

- Non-Receptor Effects: this compound also influences other signaling pathways independent of cannabinoid receptors. For instance, it can stimulate the release of arachidonic acid and intracellular calcium, affecting various cellular functions .

Metabolic Pathways

The metabolism of this compound is crucial for regulating its biological activity. It is synthesized from membrane phospholipids and hydrolyzed by fatty acid amide hydrolase (FAAH), which terminates its action.

Table 1: Enzymatic Pathways Involved in this compound Metabolism

Biological Activities

This compound has been shown to influence a variety of biological processes:

- Pain Modulation: this compound's analgesic properties have been demonstrated in various animal models. It reduces pain perception via CB1 receptor activation in the spinal cord and brain .

- Neuroprotection: Studies indicate that this compound may protect neurons from apoptosis through CB1 receptor-mediated pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

- Mood Regulation: this compound levels have been correlated with mood and anxiety disorders. Its modulation may provide insights into treatments for depression and anxiety .

Case Studies

Several studies have explored the implications of this compound in clinical settings:

- Case Study 1: A study involving patients with chronic pain conditions demonstrated that administration of this compound analogs significantly reduced pain scores compared to placebo controls. This suggests a potential therapeutic role for cannabinoids in pain management .

- Case Study 2: Research on patients with anxiety disorders showed that increased levels of this compound were associated with reduced anxiety symptoms. The findings support the hypothesis that enhancing endocannabinoid signaling may alleviate anxiety .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017453 | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-68-8 | |

| Record name | Anandamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANANDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: Anandamide interacts with several targets, primarily the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid type 1 (TRPV1) channel.

- CB1 Receptors: this compound acts as a partial agonist at CB1 receptors, primarily found in the central nervous system. Activation of these receptors leads to various effects, including modulation of neurotransmitter release (e.g., dopamine, GABA), analgesia, hypothermia, and changes in appetite. [, , ]

- CB2 Receptors: this compound exhibits lower affinity for CB2 receptors, predominantly found in the immune system. Activation of CB2 receptors primarily results in immunomodulatory effects, such as reducing inflammation. [, , ]

ANone:

- Endothelium-dependent and -independent Mechanisms: While some studies suggest an endothelium-dependent mechanism involving nitric oxide (NO) release, others point to predominantly endothelium-independent mechanisms. [, ]

- CB1 Receptor Involvement: this compound's vasorelaxant effects are partially sensitive to CB1 receptor antagonists, suggesting a role for these receptors in some vascular beds. []

- Sensory Nerves and TRPV1: Evidence suggests the involvement of sensory nerves and the TRPV1 receptor, potentially through the release of calcitonin gene-related peptide (CGRP) or substance P. [, ]

- Gap Junctions: this compound's potential to modulate gap junction communication may also contribute to its vasorelaxant properties. []

A: this compound is primarily hydrolyzed intracellularly by the enzyme Fatty Acid Amide Hydrolase (FAAH) to arachidonic acid and ethanolamine. [, , ] It can also be metabolized by other enzymes like COX-2, leading to the formation of metabolites like prostaglandin E2 ethanolamide (prostamides), which may have distinct biological activities. [, ]

ANone: Recent research indicates a potential role for this compound in sperm function:

- Sperm-Oviduct Interaction: this compound, specifically its stable analog (R)-meththis compound, has been shown to inhibit sperm binding to and induce sperm release from bovine oviductal epithelial cells via CB1 receptor activation. []

- Human Sperm Capacitation and Motility: this compound appears to negatively regulate human sperm motility and does not induce capacitation. Blocking CB1 receptors with antagonists enhances both motility and capacitation, suggesting a role for CB1 in regulating sperm fertilizing activity. []

- Sperm Metabolism: this compound may influence lipid metabolism in human sperm, potentially promoting lipogenesis. It also impacts glucose metabolism, influencing energy substrate accumulation. Interestingly, this compound's involvement in insulin secretion by sperm suggests a possible link to capacitation. []

ANone: Research suggests a complex role for this compound in cancer, with both pro- and anti-tumor effects reported depending on the cell type and context:

- Anti-tumor Activity: Certain studies suggest that this compound can induce apoptosis in specific cancer cell lines, such as apoptosis-resistant colon cancer cells, through mechanisms involving COX-2 expression. []

- Pro-tumorigenic Effects: Conversely, other studies indicate that this compound can promote the growth of certain cancer cells, such as human breast carcinoma cells. [] This effect may involve activating CB1 receptors and peroxisome proliferator-activated receptor γ (PPARγ). []

ANone: Several studies have investigated the relationship between this compound levels and schizophrenia:

- Elevated Cerebrospinal Fluid Levels: Research consistently shows elevated cerebrospinal fluid this compound levels in schizophrenia patients compared to healthy controls. [, ] This increase appears to be negatively correlated with psychotic symptoms, suggesting a compensatory mechanism to counter neurotransmitter dysregulation. []

- Impact of Cannabis Use: Frequent cannabis use, known to affect the endocannabinoid system, may downregulate this compound signaling in the central nervous system of schizophrenic patients but not in healthy individuals. [] This finding suggests a potential link between cannabis use, endocannabinoid system alterations, and mental health.

- Peripheral this compound Levels: While some studies found inconsistent results, recent research demonstrated elevated plasma this compound levels in schizophrenia patients, particularly those evaluated in a psychiatric emergency setting. [] These findings suggest that peripheral this compound and related lipid mediators like oleoylethanolamide (OEA) could be potential biomarkers for the psychological stress associated with acute psychosis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.